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Compound of Interest

Compound Name: 5-Bromo-3-iodo-1-tosyl-1H-indole

Cat. No.: B186663

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the spectroscopic characterization
of 5-bromo-3-iodo-1-tosyl-1H-indole. While specific experimental data for this compound is
not readily available in the cited literature, this guide offers generalized experimental protocols
and expected data formats based on the analysis of structurally similar indole derivatives.

Compound Information

Basic chemical information for 5-bromo-3-iodo-1-tosyl-1H-indole is available from various
chemical suppliers.

Property Value Reference
CAS Number 142688-28-6 [11[2]
Molecular Formula C15H11BrINO2S [2]
Molecular Weight 476.13 g/mol [2]
Synonyms 5-bromo-3-iodo-1-tosylindole [2]

Spectroscopic Data (Hypothetical)

The following tables present the expected format for the spectroscopic data of 5-bromo-3-
iodo-1-tosyl-1H-indole. The values provided are placeholders and require experimental
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verification.

Table 2.1: Hypothetical *"H NMR Data

Chemical Shift e Coupling . .
Multiplicity Constant (J) Integration Assignment
() ppm o)
Value s,d, t,q,m Value Value H Aromatic/Alkyl H
Value s,d, t,q,m Value Value H Aromatic/Alkyl H
Value s,d, t,q, m Value Value H Aromatic/Alkyl H
2.38 s - 3H CHs (Tosyl)
Table 2.2: Hypothetical 13C NMR Data
Chemical Shift (d) ppm Assignment
Value Aromatic/Alkyl C
Value Aromatic/Alkyl C
Value Aromatic/Alkyl C
21.8 CHs (Tosyl)
Table 2.3: Hypothetical IR Data
Wavenumber (cm~12) Intensity Assignment
Value Strong, Medium, Weak Functional Group Vibration
Value Strong, Medium, Weak Functional Group Vibration
1370-1350, 1170-1150 Strong S=0 (Sulfonyl)
~1600 Medium C=C (Aromatic)

Table 2.4: Hypothetical HRMS Data
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lon Calculated m/z Found m/z
[M+H]* Value Value
[M+Na]* Value Value

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data, based on
methodologies reported for similar indole derivatives.[3][4]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for good signal resolution.[3][4]

e Sample Preparation:
o Accurately weigh approximately 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls
or DMSO-ds).[3][4] The choice of solvent may affect chemical shifts.[5]

o Transfer the solution to a 5 mm NMR tube.
e H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: Typically -2 to 12 ppm.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
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o Spectral Width: Typically 0 to 220 ppm.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, as the *3C nucleus is less sensitive.
3.2 Infrared (IR) Spectroscopy
e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
o Sample Preparation (Solid):
o KBr Pellet Method:
» Grind a small amount of the sample with anhydrous potassium bromide (KBr).
» Press the mixture into a thin, transparent pellet.
o Nujol Mull:
» Grind the sample with a drop of Nujol (mineral oil) to create a paste.[6]
» Spread the mull between two salt plates (e.g., NaCl or KBr).[6]
o Data Acquisition:
o Record the spectrum typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder (or salt plates with Nujol) to
subtract from the sample spectrum.

3.3 High-Resolution Mass Spectrometry (HRMS)

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument.

« lonization Method: Electrospray ionization (ESI) is a common technique for this type of
molecule.[3]
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e Sample Preparation:

o Prepare a dilute solution of the sample (typically in the low pg/mL to ng/mL range) in a
suitable solvent like methanol or acetonitrile.

o The solution is then directly infused into the mass spectrometer.
o Data Acquisition:

o Acquire the spectrum in positive or negative ion mode. For this compound, positive ion
mode ([M+H]*, [M+Na]™") is likely to be successful.

o The high-resolution capability allows for the determination of the exact mass, which can be
used to confirm the elemental composition.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized compound like 5-bromo-3-iodo-1-tosyl-1H-indole.
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Synthesis & Purification

Synthesis of
5-bromo-3-iodo-1-tosyl-1H-indole

y

Purification
(e.g., Column Chromatography)

NMR Spectroscopy

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodo-1-tosyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186663#spectroscopic-data-for-5-bromo-3-iodo-1-
tosyl-1h-indole-nmr-ir-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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